

# Hsd17B13-IN-45 cell-based assay for retinol dehydrogenase activity

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Compound of Interest

Compound Name: Hsd17B13-IN-45

Cat. No.: B12365673

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## **Application Notes and Protocols**

Topic: Hsd17B13-IN-45 Cell-Based Assay for Retinol Dehydrogenase Activity

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

17-beta-hydroxysteroid dehydrogenase 13 (HSD17B13) is a protein predominantly expressed in the liver and localized to lipid droplets.[1][2] Recent genome-wide association studies have linked loss-of-function variants of the HSD17B13 gene to a reduced risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease.[3][4][5] HSD17B13 has been identified as a retinol dehydrogenase (RDH), catalyzing the conversion of retinol to retinaldehyde, a critical step in retinoic acid synthesis.[6][7] This enzymatic activity appears to play a role in the pathophysiology of liver disease, making HSD17B13 an attractive therapeutic target.[1][7]

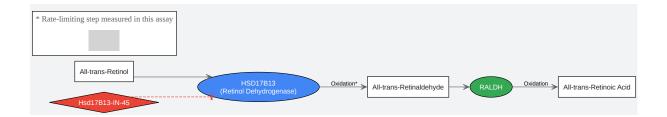
The development of potent and selective inhibitors of HSD17B13 is a key focus for therapeutic intervention in chronic liver diseases. This document provides a detailed protocol for a cell-based assay to screen and characterize inhibitors, such as **Hsd17B13-IN-45**, by measuring the retinol dehydrogenase activity of HSD17B13 in a cellular context.

## **Assay Principle**



This assay quantifies the retinol dehydrogenase activity of HSD17B13 by measuring the production of retinaldehyde from retinol in HEK293 cells transiently overexpressing the HSD17B13 protein. The workflow involves introducing an HSD17B13 expression vector into HEK293 cells. These cells are then treated with the test compound, **Hsd17B13-IN-45**, followed by the addition of the substrate, all-trans-retinol. The reaction is stopped, and the cells are lysed. The amount of retinaldehyde produced is then quantified using High-Performance Liquid Chromatography (HPLC). The potency of the inhibitor is determined by measuring the reduction in retinaldehyde formation in the presence of the inhibitor compared to a vehicle control.

## **Signaling Pathway**

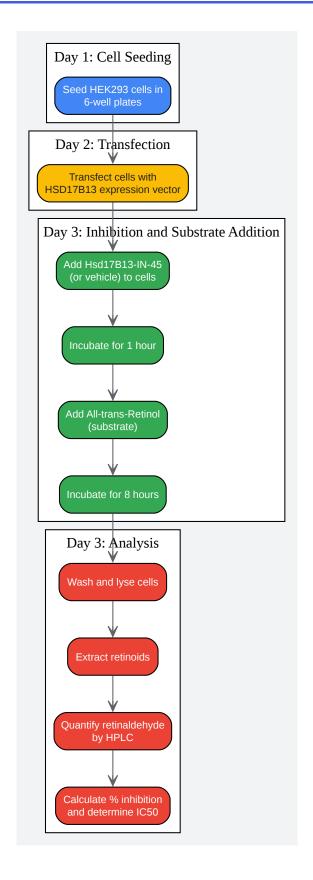


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Caption: HSD17B13-mediated retinol metabolism pathway.

## **Experimental Workflow**





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Caption: Workflow for the HSD17B13 cell-based assay.



# Data Presentation: Hsd17B13-IN-45 Inhibitory Activity

The following table summarizes the inhibitory potency and selectivity of **Hsd17B13-IN-45** against HSD17B13 and the closely related isoform, HSD17B11. Data for BI-3231, a known potent HSD17B13 inhibitor, is included for comparison.[8]

Compound	Target	Assay Type	Substrate	IC50 (nM)
Hsd17B13-IN-45	Human HSD17B13	Cell-Based	Retinol	25
Hsd17B13-IN-45	Human HSD17B11	Cell-Based	Estradiol	>10,000
BI-3231	Human HSD17B13	Enzymatic	Estradiol	1.8 (K <sub>i</sub> )
BI-3231	Human HSD17B13	Cell-Based	Estradiol	34

## Detailed Experimental Protocols Materials and Reagents

- · Cells and Media:
  - HEK293 cells
  - DMEM with 10% FBS, 1% Penicillin-Streptomycin
- Plasmids and Transfection:
  - Human HSD17B13 expression vector (e.g., pcDNA3.1-HSD17B13)
  - Empty vector control (e.g., pcDNA3.1)
  - Transfection reagent (e.g., Lipofectamine 3000)



- Compounds and Solvents:
  - Hsd17B13-IN-45
  - All-trans-retinol (Sigma-Aldrich)
  - DMSO (cell culture grade)
- · Buffers and Solutions:
  - PBS (phosphate-buffered saline)
  - Cell lysis buffer
- Equipment:
  - 6-well cell culture plates
  - Standard cell culture incubator (37°C, 5% CO<sub>2</sub>)
  - HPLC system with a UV detector
  - C18 reverse-phase HPLC column

### **Protocol: Day 1 - Cell Seeding**

- Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
- Trypsinize and count the cells.
- Seed 5 x 10<sup>5</sup> cells per well in 6-well plates.
- Incubate overnight at 37°C with 5% CO<sub>2</sub>.

## **Protocol: Day 2 - Transfection**

 For each well, prepare the transfection mix according to the manufacturer's protocol (e.g., Lipofectamine 3000). Use 2.5 μg of the HSD17B13 expression vector or empty vector control.



- Carefully add the transfection complex to the cells.
- Incubate for 24 hours at 37°C with 5% CO<sub>2</sub>.

## **Protocol: Day 3 - Inhibition and Analysis**

- Inhibitor Preparation: Prepare serial dilutions of Hsd17B13-IN-45 in DMSO. Further dilute in cell culture medium to achieve the final desired concentrations (ensure final DMSO concentration is ≤ 0.1%).
- Inhibitor Treatment:
  - Remove the medium from the cells.
  - Add 1 mL of medium containing the desired concentration of Hsd17B13-IN-45 or vehicle (DMSO) to each well.
  - Incubate for 1 hour at 37°C.
- Substrate Addition:
  - Prepare a 5 μM solution of all-trans-retinol in the cell culture medium.
  - Add 1 mL of the retinol solution to each well.
  - Incubate for 8 hours at 37°C.[6]
- Sample Collection and Preparation:
  - Place the plate on ice and wash the cells twice with cold PBS.
  - Add 200 μL of cell lysis buffer to each well and scrape the cells.
  - Collect the cell lysates.
  - Perform retinoid extraction (e.g., using a liquid-liquid extraction method with hexane).
  - Evaporate the organic phase to dryness under a stream of nitrogen.



- $\circ$  Reconstitute the sample in 100  $\mu L$  of mobile phase for HPLC analysis.
- HPLC Analysis:
  - Inject the sample into an HPLC system equipped with a C18 column.
  - Use an appropriate mobile phase (e.g., an acetonitrile/water gradient) to separate the retinoids.
  - Detect retinaldehyde by UV absorbance at ~380 nm.
  - Quantify the amount of retinaldehyde by comparing the peak area to a standard curve of known retinaldehyde concentrations.

### **Data Analysis**

- Calculate Percent Inhibition:
  - Determine the amount of retinaldehyde produced in each sample.
  - Calculate the percentage of inhibition for each concentration of Hsd17B13-IN-45 using the following formula: % Inhibition = 100 \* (1 ([Retinaldehyde]inhibitor / [Retinaldehyde]vehicle))
- Determine IC50:
  - Plot the percent inhibition against the logarithm of the inhibitor concentration.
  - Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in HSD17B13 activity.

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